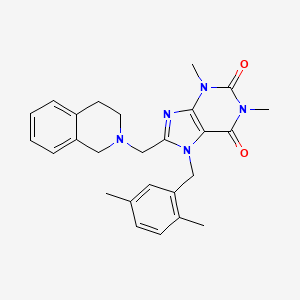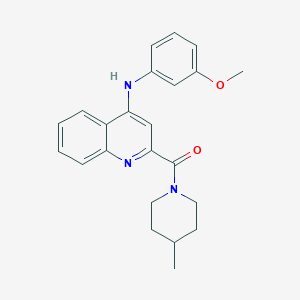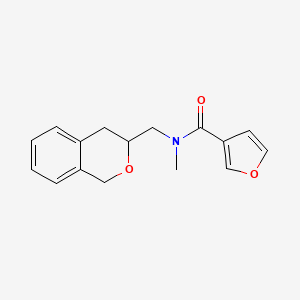
N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities, particularly as inhibitors of carbonic anhydrases and other enzymes. These compounds are characterized by the presence of a pyrazole ring, a sulfonamide group, and various other substituents that can influence their biological activity and physical-chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a pyrazole derivative with various reagents to introduce the sulfonamide moiety and other functional groups. For instance, in one study, pyrazole-3,4-dicarboxamide derivatives were synthesized starting from a nitrophenyl-phenyl-pyrazole precursor . The synthesis process is often followed by characterization using techniques such as FT-IR, NMR, and elemental analysis to confirm the structure of the synthesized molecules .
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their interaction with biological targets. The presence of the pyrazole ring and the sulfonamide group is a common feature in molecules that show inhibition of carbonic anhydrase isoenzymes . The specific substituents attached to the core structure can significantly affect the binding affinity and selectivity towards different isoenzymes of carbonic anhydrase, as well as other enzymes .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present. For example, the sulfonamide group is known to be involved in the inhibition of enzyme activity by mimicking the natural substrate of the enzyme or by binding to the active site . The pyrazole ring can also participate in hydrogen bonding and other non-covalent interactions, which are important for the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are influenced by the nature of the substituents and the overall molecular structure. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME) . The presence of specific functional groups can also confer the ability to form salts, which can modify the compound's properties and potentially improve its bioavailability .
Relevant Case Studies
Several studies have evaluated the biological activities of compounds similar to the one . For instance, some compounds have been tested for their inhibitory effects on human carbonic anhydrase isoenzymes, showing a range of inhibitory potencies . Others have been evaluated for their pharmacological activities, including antioxidant, anti-mycobacterial, antibacterial, and anti-cancer activities . These studies often involve in vitro assays to determine the efficacy of the compounds against specific biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
- An efficient strategy for the synthesis of pyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone has been explored, which could be relevant to the synthesis of compounds related to N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide (Yuanxun Zhu et al., 2011).
Applications in Antimicrobial and Antiproliferative Activities
- The development of gallamide derivatives for antibacterial activity against UTI bacterial strains indicates the potential for N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide derivatives in antimicrobial applications (Monalisa Mahapatra et al., 2022).
- Synthesis and evaluation of pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines suggest a promising area for the application of related compounds in cancer therapy (Samet Mert et al., 2014).
Antifungal and Herbicidal Activities
- Investigations into tetrazolyl pyrazole amides reveal their interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities, suggesting a potential application area for N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide derivatives (Jun Hu et al., 2011).
Wirkmechanismus
Target of Action
The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . This binding is facilitated by hydrogen bond and hydrophobic interactions . The interaction results in significant HSP90α binding affinity .
Biochemical Pathways
The compound affects the biochemical pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors . The compound exhibits potent anti-proliferative activities, particularly in the Capan-1 cell line .
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[[1-(oxolan-3-yl)pyrazol-4-yl]sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-17(22)19-13-4-5-16(12(2)8-13)26(23,24)20-14-9-18-21(10-14)15-6-7-25-11-15/h4-5,8-10,15,20H,3,6-7,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBJGWOPXZJCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)


![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)